2-(4-bromophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine
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Overview
Description
The compound “2-(4-bromophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms. The presence of a bromophenyl group indicates that it has a bromine atom attached to a phenyl ring. The pyrazol group is a type of azole with two adjacent nitrogen atoms. The term “dihydro” suggests the presence of two additional hydrogen atoms compared to the parent compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazol ring and the introduction of the bromophenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the bromine atom on the phenyl ring could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the molecular structure of the compound. For instance, the presence of a bromine atom might increase the compound’s density and boiling point compared to compounds with similar structures but without a bromine atom .Scientific Research Applications
Optical Properties of Antipyrine Derivatives
Research conducted by El-Ghamaz et al. (2017) explored the synthesis and optical properties of antipyrine derivatives, focusing on their applications in material science. These compounds exhibit interesting optical absorption and refraction properties, which could be beneficial for developing new optical materials with specific light absorption and transmission characteristics (El-Ghamaz et al., 2017).
Intermolecular Interactions and Structural Analysis
Saeed et al. (2020) reported on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of new antipyrine derivatives. This study provides insights into the intermolecular interactions within these compounds, contributing to the understanding of their structural stability and potential applications in designing molecules with desired physical and chemical properties (Saeed et al., 2020).
Spectroscopic and Crystallographic Investigations
Hayvalı et al. (2010) focused on the spectroscopic, spectrophotometric, and crystallographic investigations of Schiff base ligands derived from antipyrine derivatives. These studies are crucial for the development of new compounds with potential applications in catalysis, pharmaceuticals, and materials science (Hayvalı et al., 2010).
Photochromic Behavior and Magnetic Relaxation
Research by Cao et al. (2015) on multifunctional mononuclear complexes based on bisthienylethenes containing antipyrine derivatives highlights their potential in developing advanced materials with photochromic behavior and magnetic relaxation properties. These features are particularly interesting for applications in data storage, sensors, and switchable magnetic materials (Cao et al., 2015).
Corrosion Inhibition Efficiency
Tawfik (2015) investigated the corrosion inhibition efficiency of cationic Schiff surfactants derived from antipyrine-like compounds. The study demonstrated that these surfactants are excellent corrosion inhibitors, suggesting their potential use in protecting metals and alloys from corrosion in industrial applications (Tawfik, 2015).
Nitric Oxide Functionalization for Biochemical Applications
Mir and Maurya (2018) described the synthesis and characterization of molybdenum dinitrosyl Schiff base complexes derived from antipyrine-like compounds, focusing on their thermal and biochemical studies. These complexes exhibited promising antimicrobial and anticancer properties, indicating their potential use in medicinal chemistry and drug development (Mir & Maurya, 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
The compound’s structure suggests that it may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Related compounds have been found to exert various effects at the molecular and cellular level, such as modulating enzyme activity, altering receptor function, and influencing cell signaling pathways .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. If the compound is similar to other bromophenyl compounds, it might be harmful if swallowed, cause skin and eye irritation, and may have respiratory effects .
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-4,5-dimethylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-7-8(2)14-15(11(7)13)10-5-3-9(12)4-6-10/h3-6H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEKVZDVCDFIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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